molecular formula C18H36CdO2 B167153 Cadmium stearate CAS No. 2223-93-0

Cadmium stearate

Cat. No.: B167153
CAS No.: 2223-93-0
M. Wt: 396.9 g/mol
InChI Key: LVZWBOGDXURBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium stearate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by:

Chemical Reactions Analysis

Cadmium stearate undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Strong Acids: Used for decomposition and substitution reactions.

    Heat: Applied during the synthesis and decomposition processes.

Major Products:

Scientific Research Applications

Cadmium stearate has several applications in scientific research:

Comparison with Similar Compounds

  • Barium stearate
  • Zinc stearate
  • Lead stearate

Properties

CAS No.

2223-93-0

Molecular Formula

C18H36CdO2

Molecular Weight

396.9 g/mol

IUPAC Name

cadmium;octadecanoic acid

InChI

InChI=1S/C18H36O2.Cd/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

LVZWBOGDXURBJA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Cd]

Color/Form

White powder
Solid

melting_point

105-115 °C

2223-93-0
101012-93-5

physical_description

Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998)

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Synonyms

Octadecanoic acid. cadmium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cadmium oxide (0.127 g, 1 mmol) and stearic acid (0.500 g) were reacted at 220° C. for 10 min, cooled to 90° C., then a cadmium stearate (precursor) was formed. Into said system, toluene (10 ml), trioctylphosphine oxide (3.866 g) and trioctylphosphine (3.7 g) were added. Then a 0.05M aqueous solution of sodium sulfide (10 ml) was added. After the system was reacted at 90° C. for 3 h, a clear yellow sol containing CdS nanoparticles was obtained. Said sol has the typical excition absorption peak, can result in a quantum size effect and emit a fairly strong blue light under the irradiation of a UV lamp.
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadmium stearate
Reactant of Route 2
Cadmium stearate
Reactant of Route 3
Cadmium stearate
Reactant of Route 4
Cadmium stearate
Reactant of Route 5
Reactant of Route 5
Cadmium stearate
Reactant of Route 6
Reactant of Route 6
Cadmium stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.